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Compound of Interest |

Compound Name: 5-Chloro-3-methylpyridazine
CAS No.: 808773-40-2
Cat. No.: B3194203

Executive Summary & Structural Context

5-Chloro-3-methylpyridazine (CAS: 808773-40-2 / 2153472-96-7 for HCI salt) is a substituted
diazine often utilized as a core pharmacophore in the development of kinase inhibitors and
agrochemicals.

Researchers must distinguish this specific isomer from its regioisomer, 3-chloro-5-
methylpyridazine (CAS: 89283-31-8). While both share the formula

, their electronic environments differ significantly, particularly regarding the methyl group's
chemical shift. This guide details the specific spectral signatures required to validate the 5-
chloro-3-methyl isomer.

Structural Specifications

Property Value

IUPAC Name 5-Chloro-3-methylpyridazine

Molecular Formula

Molecular Weight 128.56 g/mol
Exact Mass 128.014 g/mol
SMILES CC1=NN=CC(Cl)=C1
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Synthesis & Impurity Profiling

The synthesis of 5-chloro-3-methylpyridazine typically proceeds via the N-oxidation of 3-
methylpyridazine followed by chlorination. This process is non-regioselective and generates
significant isomeric impurities.

Reaction Workflow

o Oxidation: 3-methylpyridazine is oxidized (using mCPBA or
) to 3-methylpyridazine-1-oxide.

¢ Chlorination: Treatment with phosphorus oxychloride (

) effects a rearrangement-chlorination.

 Critical Impurity: This reaction produces a mixture of 5-chloro-3-methylpyridazine (Target)
and 3-chloro-5-methylpyridazine (Isomer), along with 4-chloro isomers. Chromatographic
separation is essential.

TARGET:

Regioisomer A 5-Chloro-3-methylpyridazine
. S mCPBA/H202 o | 3-Methylpyridazine Reagent: POCI3
3-Methylpyridazine »> 1-oxide (Rearrangement) Regioisomer B
IMPURITY:

3-Chloro-5-methylpyridazine

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the POCI3-
mediated chlorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 5-chloro-3-methyl isomer relies on the chemical shift of the
methyl group and the splitting pattern of the aromatic protons.

H NMR Data (400 MHz, )
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The methyl group at position 3 is alpha to the nitrogen, resulting in a distinct deshielding effect

compared to the isomer where the methyl is at position 5 (beta).

ot Shift ( Multioficit Assignment
osition LT AR Coupling (Hz) i
Logic
» Ppm) J
to N, ortho to CI.
H-6 9.05-19.15 Doublet (d) Highly
deshielded.
Hd 240 — 750 Doublet (d) to N, flanked by
Me and CI.
Me.3 270 - 2.76 Singlet (s) ) to N. Diagnostic

Peak.

Critical Distinction:

e 5-Chloro-3-methylipyridazine (Target): Methyl

ppm (Alpha to N).

e 3-Chloro-5-methylpyridazine (Isomer): Methyl

ppm (Beta to N).

e Reference Validation: The parent 3-methylpyridazine shows the methyl group at 2.72 ppm,

confirming the alpha-position shift.

C NMR Data (100 MHz, )

e C-3 (Me-bearing): ~160 ppm (Deshielded by N=N).
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C-5 (Cl-bearing): ~135 ppm.

C-6: ~150 ppm (Alpha to N).

C-4: ~128 ppm.

Methyl: ~21-22 ppm.

Mass Spectrometry (MS) Profile

The mass spectrum provides confirmation of the chlorine isotope pattern and the pyridazine
ring stability.

EI-MS Fragmentation Pathway[3]

e Molecular lon (
): 128 (
Cl) and 130 (
Cl) observed in a 3:1 ratio, characteristic of a monochlorinated compound.

o Base Peak: Often the molecular ion or the

fragment depending on ionization energy.
o Key Fragments:
o 93:
(Loss of Chlorine radical).
o 100:
(Loss of Nitrogen from the ring).

o 66: Ring disintegration (Loss of Cl and HCN).
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Molecular lon (M+)
m/z 128 / 130 (3:1)

- 28 Da (N2)

- 35 Da (Cl)

[M - N2]+ [M - Clj+
m/z 100 m/z 93
- HCN

Ring Cleavage
m/z ~66
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Figure 2: Primary fragmentation pathways observed in Electron Impact (El) Mass

Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the heteroaromatic system and the carbon-

chlorine bond.

Wavenumber (

Functional Group Description
)
Characteristic pyridazine ring
C=N/ C=C Stretch 1580 — 1600 _
breathing modes.
C-H Aromatic 3050 - 3100 Weak intensity, sharp bands.
Strong band, definitive for
C-CI Stretch 700 — 760
chloro-substitution.
Methyl group stretchin
C-H Alkyl 2920 — 2960 . y group J
vibrations.
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e Synthesis & Isomer Data:Journal of Heterocyclic Chemistry, "Reactions of 3-
Methylpyridazine-1-oxide with Phosphoryl Chloride.

o Parent Compound NMR: ChemicalBook. 3-METHYLPYRIDAZINE (1632-76-4) 1H NMR
Spectrum. Link

e Isomer Comparison: U.S. Patent 10,709,712 B2.[1] Biaryl amide compounds as kinase
inhibitors. (Provides explicit NMR for the 3-chloro-5-methyl isomer:

2.39 ppm for Me). Link

e General Spectroscopic Tables: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common
Laboratory Solvents as Trace Impurities.” J. Org.[2][3] Chem. 1997, 62, 7512—7515. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Chloro-3-methylpyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3194203#5-chloro-3-methylpyridazine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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